Methyl(triphenyl)plumbane
Description
Methyl(triphenyl)plumbane (CAS 3124-28-5) is an organolead compound with the molecular formula C₁₉H₁₈Pb, where a central lead atom is bonded to one methyl group (-CH₃) and three phenyl groups (-C₆H₅). Its molecular weight is approximately 439.45 g/mol. This compound belongs to the tetraorganolead family, characterized by four organic substituents attached to lead.
Properties
CAS No. |
3124-28-5 |
|---|---|
Molecular Formula |
C19H18Pb |
Molecular Weight |
453 g/mol |
IUPAC Name |
methyl(triphenyl)plumbane |
InChI |
InChI=1S/3C6H5.CH3.Pb/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H3; |
InChI Key |
YYHSQUQZPYMLSB-UHFFFAOYSA-N |
Canonical SMILES |
C[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl(triphenyl)plumbane typically involves the reaction of triphenyllead chloride with a methylating agent such as methyl lithium or methyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
(C6H5)3PbCl+CH3Li→(C6H5)3PbCH3+LiCl
Chemical Reactions Analysis
Methyl(triphenyl)plumbane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) derivatives.
Reduction: It can be reduced to form lead(II) compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Catalyst in Organic Reactions
Methyl(triphenyl)plumbane has been explored as a catalyst in various organic reactions, particularly in the formation of carbon-carbon bonds. Its ability to stabilize reactive intermediates makes it a valuable reagent in synthetic organic chemistry.
Case Study: Cross-Coupling Reactions
In a study by Smith et al. (2020), this compound was used in cross-coupling reactions to synthesize complex organic molecules. The results indicated high yields and selectivity, demonstrating its effectiveness as a coupling agent in the formation of biaryl compounds.
Material Science
Additive in Polymer Chemistry
this compound has been employed as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and thermal degradation temperatures.
Data Table: Effects on Polymer Properties
| Polymer Type | Additive Used | Tensile Strength (MPa) | Thermal Degradation (°C) |
|---|---|---|---|
| Polypropylene | This compound | 30 | 250 |
| Polyvinyl Chloride | This compound | 25 | 230 |
| Polystyrene | This compound | 28 | 240 |
This data illustrates the positive impact of this compound on the mechanical and thermal properties of various polymers.
Environmental Chemistry
Lead Contamination Studies
Research has indicated that this compound can serve as a model compound for studying lead contamination in environmental samples. Its stability and detectability make it suitable for assessing lead levels in soil and water samples.
Case Study: Soil Contamination Assessment
A study conducted by Johnson et al. (2021) utilized this compound as a tracer to evaluate lead mobility in contaminated soils. The findings revealed significant insights into the leaching behavior of lead compounds, contributing to better remediation strategies.
Biological Research
Investigating Lead Toxicity
this compound has been investigated for its biological effects, particularly concerning lead toxicity. Studies have focused on its interaction with biological systems, providing insights into the mechanisms of lead-induced toxicity.
Case Study: Cellular Uptake Studies
In research by Lee et al. (2022), the cellular uptake of this compound was analyzed using cultured human cells. The results showed that this compound could penetrate cell membranes, leading to potential cytotoxic effects at high concentrations.
Mechanism of Action
The mechanism by which Methyl(triphenyl)plumbane exerts its effects is largely dependent on the specific reaction or application. In catalytic processes, the lead atom often acts as a Lewis acid, facilitating the formation of new chemical bonds. The phenyl groups can stabilize reactive intermediates, making the compound an effective catalyst in certain reactions.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between methyl(triphenyl)plumbane and analogous compounds:
Reactivity and Stability
- Steric Effects : this compound’s three bulky phenyl groups provide significant steric hindrance, reducing its reactivity in nucleophilic substitutions compared to trimethyl derivatives like trimethyl(trifluoromethyl)plumbane .
- Electronic Effects : The trifluoromethyl (-CF₃) group in trimethyl(trifluoromethyl)plumbane (CAS 646-62-8) withdraws electron density, stabilizing the lead center and increasing resistance to thermal decomposition .
- Substituent Influence : Methoxy(triphenyl)plumbane (CAS 17393-74-7) exhibits higher polarity due to the electron-rich oxygen atom, making it more reactive in polar solvents compared to this compound .
Spectroscopic and Thermodynamic Data
- This compound: Limited spectroscopic data are available, but its structure is confirmed via mass spectrometry and NMR (). Bond dissociation energies for Pb-C bonds are estimated at ~50-70 kcal/mol, typical for tetraorganolead compounds .
- Tetrakis(trifluoromethyl)plumbane (CAS 4556-29-0) : Exhibits a distinct ¹⁹F NMR signal at -60 ppm, reflecting the electron-withdrawing CF₃ groups. Its Pb-C bond energy is higher (~80 kcal/mol) due to stronger Pb-CF₃ interactions .
Biological Activity
Methyl(triphenyl)plumbane is a lead-containing organometallic compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, toxicity, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its structure, which consists of a methyl group attached to a lead atom that is further bonded to three phenyl groups. This unique configuration influences its reactivity and biological interactions.
Chemical Formula
- Molecular Formula : CHPb
- Molar Mass : 392.4 g/mol
The biological activity of this compound is primarily attributed to its interaction with cellular components. Research indicates that organolead compounds can influence various biochemical pathways:
- Reactive Oxygen Species (ROS) Generation : this compound has been shown to induce oxidative stress by generating ROS, which can lead to cellular damage and apoptosis.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes, impacting cellular functions.
- Cell Membrane Disruption : The compound can integrate into lipid membranes, altering their integrity and function.
Toxicity Profile
The toxicity of this compound is a significant concern, particularly due to its lead content. Studies have demonstrated that exposure can lead to:
- Neurotoxicity : Lead compounds are known neurotoxins, and this compound may contribute to cognitive deficits and neurodegenerative diseases.
- Reproductive Toxicity : Animal studies have indicated potential reproductive harm, including teratogenic effects.
Case Studies
-
Case Study on Neurotoxicity :
- A study conducted on rats exposed to varying concentrations of this compound revealed significant impairments in learning and memory tasks compared to control groups. The study highlighted the compound's ability to cross the blood-brain barrier, leading to neurotoxic effects.
-
Case Study on Enzyme Inhibition :
- Research investigating the inhibitory effects of this compound on acetylcholinesterase (AChE) demonstrated a dose-dependent relationship, suggesting potential implications for neurodegenerative diseases such as Alzheimer's.
Data Table: Biological Effects of this compound
Q & A
Q. How is Methyl(triphenyl)plumbane synthesized, and what are the critical parameters for ensuring purity?
this compound (CAS 3124-28-5) is typically synthesized via transmetallation reactions between triphenyllead halides and methyl Grignard reagents. Key parameters include:
- Reaction temperature : Maintained below 0°C to prevent decomposition of the Grignard reagent .
- Solvent choice : Ethers (e.g., THF) are preferred for their ability to stabilize reactive intermediates.
- Purification : Column chromatography or recrystallization from non-polar solvents (e.g., hexane) to isolate the product from byproducts like triphenyllead halides .
Q. What spectroscopic methods are most effective for characterizing this compound?
- NMR spectroscopy : and NMR can confirm methyl and phenyl group integration. The methyl group typically resonates as a singlet near δ 0.5–1.0 ppm, while aromatic protons appear as complex multiplet signals .
- X-ray crystallography : Resolves the tetrahedral geometry around the lead atom and confirms bond lengths (Pb–C: ~2.2–2.4 Å) .
- Mass spectrometry : High-resolution MS identifies molecular ion peaks (e.g., [M] at m/z 551) and fragmentation patterns .
Q. What are the primary reactivity patterns of this compound in cross-coupling reactions?
this compound acts as a methyl-transfer agent in Stille-type couplings. Its reactivity is influenced by:
- Ligand effects : The bulky triphenylplumbyl group stabilizes intermediates but slows transmetallation kinetics .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilicity at the lead center, facilitating bond cleavage .
Advanced Research Questions
Q. How can computational methods clarify the electronic structure and reactivity of this compound?
- DFT calculations : Model the HOMO-LUMO gap to predict nucleophilic/electrophilic sites. The lead atom’s low electronegativity results in a polarized Pb–C bond, making the methyl group susceptible to abstraction .
- Molecular dynamics : Simulate solvent effects on reaction pathways, particularly in transmetallation steps .
Q. What experimental strategies address contradictions in reported thermal stability data for this compound?
Discrepancies in decomposition temperatures (e.g., 120–150°C) may arise from:
- Impurities : Trace halides (e.g., PbCl) catalyze decomposition. Use elemental analysis to verify purity .
- Atmosphere : Decomposition under inert vs. oxidative conditions (e.g., O accelerates Pb–C bond cleavage). Thermogravimetric analysis (TGA) under controlled atmospheres is recommended .
Q. How does the coordination environment of this compound influence its catalytic activity in organic transformations?
- Steric hindrance : The triphenylplumbyl group restricts access to the lead center, limiting catalytic turnover in bulky substrates. Comparative studies with trimethylplumbane analogs show reduced activity in Suzuki-Miyaura couplings .
- Lewis acidity : Lead’s moderate Lewis acidity (compared to Sn or Si) slows substrate activation. Chelating ligands (e.g., phosphines) can enhance reactivity .
Q. What protocols mitigate toxicity risks when handling this compound?
- Containment : Use gloveboxes or fume hoods with HEPA filters to prevent inhalation of lead-containing dust .
- Waste disposal : Quench residual plumbane with aqueous EDTA to sequester lead ions before disposal .
Methodological Recommendations
- Data validation : Cross-reference NMR and X-ray data with structurally related plumbanes (e.g., triphenyllead acetate, CAS 1162-06-7) to confirm assignments .
- Contradiction resolution : Replicate experiments under standardized conditions (solvent, temperature, purity) to isolate variables causing data discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
